Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate
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Overview
Description
Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate is a complex organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphorus atom bonded to an alkyl or aryl group and an oxygen atom. This compound is notable for its unique structure, which includes a trichloromethyl group and an amido group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate typically involves the reaction of diethyl phosphonate with trichloroacetimidate or acetate coupling methods. These methods are efficient and involve the transformation of the substrate hydroxyl group into an excellent leaving group, such as trichloroacetimidate or acetate, by reacting with trichloroacetonitrile or acetic anhydride . The reaction is carried out in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to facilitate the formation of the desired phosphonate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a less chlorinated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Less chlorinated phosphonate compounds.
Substitution: Various substituted phosphonate derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other phosphonate compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific enzymes, leading to changes in biochemical pathways. The trichloromethyl group and the amido group play crucial roles in its binding affinity and specificity towards these molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Diethyl [2,2,2-trichloro-1-(methoxycarbonyl)amino]ethylphosphonate
- Diethyl [2,2,2-trichloro-1-(2-chlorobenzoyl)amino]ethylphosphonate
- Diethyl [2,2,2-trichloro-1-(2-hydroxyethyl)amino]ethylphosphonate
Uniqueness
Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate is unique due to its specific structural features, such as the presence of a 2-methylpropanamido group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H19Cl3NO4P |
---|---|
Molecular Weight |
354.6 g/mol |
IUPAC Name |
2-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)propanamide |
InChI |
InChI=1S/C10H19Cl3NO4P/c1-5-17-19(16,18-6-2)9(10(11,12)13)14-8(15)7(3)4/h7,9H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
YYHULQFROKHYTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C(C)C)OCC |
Origin of Product |
United States |
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